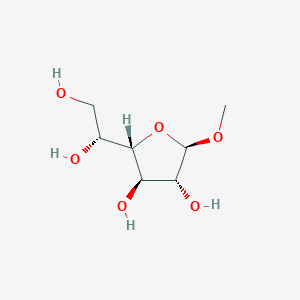

beta-D-Galactofuranoside, methyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1824-93-7 |

|---|---|

Molecular Formula |

C7H14O6 |

Molecular Weight |

194.18 g/mol |

IUPAC Name |

(2S,3R,4R,5R)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol |

InChI |

InChI=1S/C7H14O6/c1-12-7-5(11)4(10)6(13-7)3(9)2-8/h3-11H,2H2,1H3/t3-,4-,5-,6+,7-/m1/s1 |

InChI Key |

ZSQBOIUCEISYSW-BNWJMWRWSA-N |

SMILES |

COC1C(C(C(O1)C(CO)O)O)O |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@@H](O1)[C@@H](CO)O)O)O |

Canonical SMILES |

COC1C(C(C(O1)C(CO)O)O)O |

Synonyms |

.beta.-D-Galactofuranoside, methyl |

Origin of Product |

United States |

Foundational & Exploratory

methyl beta-D-galactofuranoside vs galactopyranoside structure

Technical Whitepaper: Structural Divergence and Therapeutic Implications of Methyl

Executive Summary

The structural dichotomy between methyl

Structural Fundamentals & Thermodynamic Stability

The core difference lies in the ring size and the resulting conformational landscape.

| Feature | Methyl | Methyl |

| Ring Size | 6-membered (Pyranose) | 5-membered (Furanose) |

| Thermodynamics | Stable (Thermodynamic product) | Unstable (Kinetic product) |

| Conformation | Rigid | Flexible Envelope ( |

| Anomeric Effect | Strong exo-anomeric effect stabilizes axial OMe | Weaker anomeric stabilization due to ring strain |

| Biological Host | Mammals, Plants, Bacteria | Pathogens (Fungi, Mycobacteria, Protozoa) |

The Kinetic vs. Thermodynamic Trap

In solution, D-galactose exists in equilibrium, heavily favoring the pyranose form (>92%). However, during acid-catalyzed glycosidation, the furanose ring forms faster due to the lower entropic barrier of closing a 5-membered ring (proximity of the C4-OH to the aldehyde). Over time, the strain of the 5-membered ring drives the equilibrium toward the stress-free 6-membered pyranoside.

Figure 1: The kinetic trap of furanoside formation versus the thermodynamic sink of pyranoside formation.

Synthetic Methodologies: Controlling the Outcome

Synthesizing the thermodynamically unstable Galf requires precise kinetic control or "trapping" strategies.

Protocol: Kinetic Fischer Glycosidation (Targeting Galf)

This protocol maximizes the yield of methyl

Reagents: D-Galactose, Anhydrous Methanol, Ferric Chloride (

Step-by-Step Workflow:

-

Activation: Dissolve D-galactose (1.0 eq) in anhydrous methanol (0.1 M concentration).

-

Catalysis: Add

(0.01 eq) or immobilized acid catalyst (e.g., HO-SAS). -

Kinetic Phase: Heat to

with vigorous stirring.-

Critical Checkpoint: Monitor by TLC (CHCl3:MeOH 8:2) every 15 minutes. Galf appears as a less polar spot moving faster than Galp.

-

-

Quenching: At

min (when Galf is maximal and Galp is minimal), quench immediately with Pyridine or -

Purification: Concentrate in vacuo. Purify via flash column chromatography on silica gel. Galf elutes first; Galp elutes later.

Protocol: Thermodynamic Fischer Glycosidation (Targeting Galp)

Conditions: Reflux (

-

Follow the setup above but reflux overnight.

-

The acid catalyzes the reopening of any formed furanosides, allowing them to re-close into the stable pyranoside form.

Figure 2: Synthetic divergence based on reaction time and temperature.

Conformational Analysis & NMR Characterization

Distinguishing the two isomers requires careful analysis of Nuclear Magnetic Resonance (NMR) data. The furanose ring's flexibility leads to distinct coupling constants (

Comparative NMR Data (D₂O)

| Parameter | Methyl | Methyl | Mechanistic Reason |

| H-1 Chemical Shift ( | ~4.37 ppm | ~4.88 ppm | Furanose anomeric protons are typically deshielded (downfield) relative to pyranose. |

| H-1 Multiplicity | Doublet | Singlet (or broad s) | See Coupling Constant below. |

| ~7.8 - 8.0 Hz | < 2.0 Hz | Pyranose: H1 (ax) and H2 (ax) are trans-diaxial ( | |

| C-1 Chemical Shift ( | ~104.5 ppm | ~109.0 ppm | Furanoside anomeric carbons are deshielded compared to pyranosides. |

| Ring Pucker | Rigid | Flexible | Pyranose is locked; Furanose pseudorotates. |

Expert Insight: When analyzing a crude reaction mixture, look for the "small coupling" anomeric proton downfield (~4.9 ppm). If you see a large doublet (~8 Hz) upfield (~4.4 ppm), your reaction has equilibrated to the pyranoside.

Biological Significance & Drug Targeting

The absence of Galf in mammals makes its biosynthetic enzymes ideal drug targets.

-

Mammals: Use UDP-Galp exclusively for glycoconjugate synthesis.

-

Pathogens (e.g., M. tuberculosis): Convert UDP-Galp to UDP-Galf via the enzyme UDP-galactopyranose mutase (UGM) . This UDP-Galf is then incorporated into the cell wall (galactan core) by galactofuranosyl transferases (GlfT) .

Therapeutic Strategy: Inhibiting UGM prevents the formation of the cell wall in Mycobacteria and cell surface glycans in Leishmania, leading to pathogen death or attenuated virulence without affecting the mammalian host.

Figure 3: The UGM pathway as a selective therapeutic target.

References

-

Kinetic Fischer Glycosidation: Chung, K., et al. "Kinetically Controlled Fischer Glycosidation under Flow Conditions: A New Method for Preparing Furanosides." Synlett, 2019.[1] Link

-

NMR Characterization: Bock, K., & Pedersen, C. "Carbon-13 Nuclear Magnetic Resonance Spectroscopy of Monosaccharides." Journal of the Chemical Society, Perkin Transactions 2, 1974. Link

-

Biological Relevance (UGM): Peltier, P., et al. "Recent knowledge and innovations related to hexofuranosides: structure, synthesis and applications." Carbohydrate Research, 2008. Link

-

Galactofuranose in Pathogens: Tefsen, B., et al. "Galactofuranose in eukaryotes: aspects of biosynthesis and functional impact." Glycobiology, 2012. Link

-

Thermodynamic Stability: Kovac, P. "Thermodynamic stability of galactofuranose vs galactopyranose." Carbohydrate Research, 2013.[2] Link

Sources

The Biological Significance of Galactofuranose in Mycobacteria

The Biological Significance of Galactofuranose in Mycobacteria is a critical subject for drug development because this sugar moiety is essential for mycobacterial viability yet absent in mammalian physiology, offering a high-specificity therapeutic window.[1]

Below is the in-depth technical guide.

Technical Guide for Drug Discovery & Structural Biology

Executive Summary

The mycobacterial cell envelope is a formidable barrier, largely responsible for the intrinsic resistance of Mycobacterium tuberculosis (Mtb) to many antibiotics.[2] Central to this defense is the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex. Within this complex, galactofuranose (Galf) —the thermodynamically unstable five-membered ring form of galactose—serves as the critical structural scaffold connecting peptidoglycan to the outer mycolic acid shield.[3]

Because Galf is absent in humans (who utilize only the pyranose form, Galp), the enzymes responsible for its biosynthesis and polymerization—specifically UDP-galactopyranose mutase (Glf) and galactofuranosyltransferases (GlfT1, GlfT2) —represent high-value, unexploited drug targets.[1] This guide details the structural biology, biosynthetic enzymology, and experimental protocols for targeting Galf in mycobacteria.

Part 1: The Structural Imperative of Galf

The mycobacterial cell wall is not merely a passive barrier but a dynamic organelle. The arabinogalactan (AG) layer acts as the "cement" between the inner peptidoglycan (PG) layer and the outer mycolic acid membrane.

The mAGP Complex Architecture

The AG polysaccharide is anchored to the PG via a specialized linker unit (Rha-GlcNAc-P).[4] The galactan domain, composed entirely of Galf residues, extends from this linker.

-

Linearity & Flexibility: Unlike the highly branched arabinan domain, the galactan core is linear, consisting of ~30 Galf residues.

-

Alternating Linkage: It features a unique alternating

and

Visualization: The mAGP Structural Scaffold

The following diagram illustrates the hierarchical organization of the cell wall, highlighting the central role of the Galf polymer.

Figure 1: The structural hierarchy of the mAGP complex.[5] The Galactan Core (red) serves as the essential bridge between the inner cell wall and the outer lipid barrier.

Part 2: Biosynthesis of Galactofuranose (The Galf Shunt)

The biosynthesis of Galf occurs in the cytoplasm and at the plasma membrane.[4] It involves a "shunt" from the standard galactose metabolism, converting the stable pyranose nucleotide to the high-energy furanose donor.

The Enzymatic Pathway

-

Precursor Formation: UDP-Glucose is converted to UDP-Galactose (Galp) by the epimerase GalE (Rv3634).

-

Ring Contraction (The Commitment Step): UDP-galactopyranose mutase (Glf/UGM, Rv3809c) converts UDP-Galp to UDP-Galf. This is the only source of Galf for the cell.

-

Polymerization:

-

Initiation (GlfT1, Rv3782): Transfers the first two Galf residues to the Rha-GlcNAc-lipid acceptor.

-

Elongation (GlfT2, Rv3808c): A processive polymerase that extends the chain with ~30 residues in alternating linkages.[4]

-

Figure 2: The Galf biosynthetic pathway.[6] The conversion of UDP-Galp to UDP-Galf by Glf (red) is the critical commitment step targeted for drug inhibition.

Part 3: Enzymology & Drug Targeting

Targeting this pathway requires understanding the unique mechanisms of the key enzymes.

UDP-Galactopyranose Mutase (Glf / UGM)[2][6]

-

Mechanism: Glf is a flavoenzyme requiring reduced FAD (FADH-).[3] It operates via a unique mechanism involving a single-electron transfer or nucleophilic attack by the flavin cofactor to open the galactose ring and reform it as a furanose.

-

Druggability: High. No human homolog exists.

-

Inhibitors: 2-aminothiazoles and pyrazole derivatives (e.g., MS208) bind to an allosteric site, preventing substrate turnover.

Galactofuranosyltransferase 2 (GlfT2)[4][5]

-

Mechanism: A bifunctional, processive polymerase. It contains a single active site that accommodates the growing chain and alternates the glycosidic bond formation between 1-5 and 1-6 positions.

-

Kinetics: GlfT2 shows "burst" kinetics, indicating rapid polymerization once the substrate is bound.

Quantitative Kinetic Data & Inhibitor Potency

The following table summarizes key kinetic parameters for validation of in vitro assays.

| Enzyme | Parameter | Value | Notes |

| Glf (UGM) | Measured in reduced state via fluorescence anisotropy.[6] | ||

| Glf (UGM) | Turnover | ~1000 / NADPH | Requires NADPH for FAD reduction. |

| GlfT2 | Trisaccharide acceptor; lower | ||

| GlfT2 | Processive elongation rate. | ||

| Inhibitor | Target | Potency | Mechanism |

| MS208 | Glf (UGM) | MIC: | Allosteric inhibition; prevents cell wall assembly. |

| DA10 | Glf (UGM) | Competitive inhibitor (pyrazole derivative).[1] | |

| UDP-Galf analogs | GlfT2 | Fluorinated analogs act as chain terminators. |

Part 4: Experimental Methodologies

To validate Galf pathway inhibitors, researchers must employ rigorous, self-validating protocols.

Protocol 1: High-Throughput Screening for Glf (UGM) Inhibitors

Objective: Identify small molecules that block the conversion of UDP-Galp to UDP-Galf.

-

Reagent Prep: Purify Recombinant Mtb UGM (Rv3809c). Prepare UDP-Galp substrate and reducing system (NADPH + FAD or Sodium Dithionite).

-

Reaction Setup:

-

Mix buffer (50 mM HEPES, pH 7.5), 20 mM dithionite (to keep FAD reduced), and 100 nM UGM.

-

Add library compounds (10-50

M). -

Initiate with 100

M UDP-Galp.

-

-

Detection (HPLC Method):

-

Quench reaction after 10 mins with 1:1 chloroform.

-

Analyze aqueous phase on a CarboPac PA1 column (Dionex).

-

Self-Validation: UDP-Galp elutes at ~15 min; UDP-Galf elutes at ~12 min. Calculate conversion ratio.

-

-

Alternative (Fluorescence Polarization): Use a fluorescent UDP-Galf analog. Displacement of the probe by competitive inhibitors decreases polarization.

Protocol 2: Structural Characterization of mAGP

Objective: Confirm that drug treatment disrupts the galactan layer structure.

-

Extraction:

-

Hydrolysis & Alditol Acetate Derivatization:

-

Hydrolyze mAGP with 2M TFA (2h, 120°C).

-

Reduce with NaBH4; Acetylate with Acetic Anhydride.

-

-

GC-MS Analysis:

-

Validation Check: In wild-type, ratio of Arabinose:Galactose should be ~3:1.

-

Result Interpretation: A decrease in Galactose content or alteration in linkage analysis (methylation analysis) confirms inhibition of GlfT2 or UGM.

-

Part 5: References

-

Kiessling Lab. (2008). Inhibitors of UDP-Galactopyranose Mutase Thwart Mycobacterial Growth. Journal of the American Chemical Society. Link

-

University of Saskatchewan. (2015). Inhibitors of UDP-Galactopyranose Mutase from Mycobacterium tuberculosis, a Potential Antimicrobial Drug Target.[1][9]Link

-

National Institutes of Health (NIH). (2001). Cell Wall Core Galactofuran Synthesis Is Essential for Growth of Mycobacteria.[1][2][5][10] Journal of Bacteriology.[6][11] Link

-

MDPI. (2020). Biosynthesis of Galactan in Mycobacterium tuberculosis as a Viable TB Drug Target?Link

-

ResearchGate. (2008). Development of a coupled spectrophotometric assay for GlfT2, a bifunctional mycobacterial galactofuranosyltransferase.Link

-

Kiessling Lab. (2004). A unique catalytic mechanism for UDP-galactopyranose mutase.[2][6] Nature Structural & Molecular Biology. Link

-

Oxford Academic. (2001). Biosynthesis of the arabinogalactan-peptidoglycan complex of Mycobacterium tuberculosis.[2][6][11] Glycobiology.[6] Link

Sources

- 1. Pyrazole and Triazole Derivatives as Mycobacterium tuberculosis UDP-Galactopyranose Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kiesslinglab.com [kiesslinglab.com]

- 3. Crystal structures of Mycobacteria tuberculosis and Klebsiella pneumoniae UDP-galactopyranose mutase in the oxidised state and Klebsiella pneumoniae UDP-galactopyranose mutase in the (active) reduced state - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of a coupled spectrophotometric assay for GlfT2, a bifunctional mycobacterial galactofuranosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical Mechanism of UDP-Galactopyranose Mutase from Trypanosoma cruzi: A Potential Drug Target against Chagas' Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and evaluation of inhibitors of Mycobacterium tuberculosis UGM using bioisosteric replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 11. renyi.hu [renyi.hu]

Thermodynamic Stability of Methyl Galactofuranoside Isomers: A Technical Guide

This guide details the thermodynamic and kinetic landscape of methyl galactofuranoside isomers, designed for researchers in carbohydrate chemistry and drug discovery.

Executive Summary: The Galactofuranose Anomaly

Galactofuranose (Galf) is a five-membered ring isomer of galactose that is thermodynamically unstable compared to its six-membered counterpart, galactopyranose (Galp). Despite its thermodynamic penalty, Galf is biologically critical; it is a key structural component of cell walls in pathogens such as Mycobacterium tuberculosis, Aspergillus fumigatus, and Leishmania spp., yet it is completely absent in mammalian glycans.

This absence in humans makes the biosynthetic machinery of Galf (e.g., UDP-galactopyranose mutase) and the stability of Galf-mimetics high-value targets for therapeutic intervention. Understanding the thermodynamic instability and the specific equilibrium between methyl

The Thermodynamic Landscape

Pyranose vs. Furanose: The Global Minimum

The galactofuranoside ring is intrinsically less stable than the pyranoside ring due to ring strain (angle strain in the 5-membered ring) and the eclipse of substituents.

-

Global Minimum: Methyl

-D-galactopyranoside (stabilized by the anomeric effect and chair conformation). -

Local Minimum: Methyl

-D-galactofuranoside and Methyl -

Energy Gap: Furanosides are approximately 2–4 kcal/mol higher in energy than pyranosides.

-Galf vs. -Galf: Conformational Flexibility

Unlike the rigid

| Isomer | Preferred Conformation (DFT)* | Key Stabilizing/Destabilizing Factors |

| Methyl | 1,2-trans relationship avoids steric clash but lacks strong anomeric stabilization compared to pyranose. | |

| Methyl | 1,2-cis relationship introduces steric repulsion, yet it is often the major kinetic product (up to 65% in flow synthesis). |

*Data grounded in Richards & Lowary, Carbohydr. Res. 2013.[1]

The Kinetic Trap

Under acid-catalyzed methanolysis (Fischer glycosidation), the reaction proceeds through an acyclic oxocarbenium ion.

-

Kinetic Phase (Fast): Ring closure to the 5-membered furanoside is faster (lower entropic barrier).

-

Thermodynamic Phase (Slow): Expansion to the 6-membered pyranoside occurs over time.

-

Result: To isolate methyl galactofuranosides, one must arrest the reaction at the "Kinetic Peak."

Experimental Protocol: Kinetically Controlled Synthesis

This protocol utilizes a "Kinetic Trap" strategy to isolate the thermodynamically unstable furanosides before they equilibrate to pyranosides.

Reagents & Equipment

-

Substrate: D-Galactose (anhydrous).

-

Solvent: Anhydrous Methanol (MeOH).

-

Catalyst:

(Lewis Acid) or Dowex 50W-X8 ( -

Quenching: Pyridine or

.

Step-by-Step Workflow

-

Activation: Dissolve D-Galactose (1.0 eq) in anhydrous MeOH (0.1 M concentration).

-

Catalysis: Add

(0.05 eq).-

Why: Ferric chloride acts as a mild Lewis acid that promotes rapid formation of the acyclic acetal and subsequent ring closure without accelerating the pyranoside rearrangement as aggressively as

.

-

-

Kinetic Incubation: Stir at reflux (65 °C) for exactly 20–25 minutes .

-

Critical Control Point: Reaction time is the variable determining the furanoside:pyranoside ratio. Extending beyond 30 mins drastically increases pyranoside content.

-

-

Quenching: Immediately cool to 0 °C and add Pyridine (excess relative to catalyst) to neutralize.

-

Mechanism:[2] Neutralization stops the acid-catalyzed ring opening/closing, "freezing" the isomer ratio.

-

-

Purification: Concentrate in vacuo. The residue will be a mixture of methyl

-furanosides (~60-80%) and pyranosides. Separate via flash chromatography (EtOAc/MeOH gradients).

Expected Yield: ~70% combined furanosides (

Characterization & Validation (NMR)

Distinguishing the isomers requires analysis of the anomeric coupling constant (

Diagnostic Parameters

| Parameter | Methyl | Methyl | Methyl |

| H-1 Chemical Shift ( | ~4.90 - 4.95 ppm | ~4.80 - 4.85 ppm | ~4.70 ppm |

| 4.0 – 4.5 Hz (1,2-trans) | 1.0 – 1.5 Hz (1,2-cis) | 3.5 Hz | |

| C-1 Chemical Shift ( | ~103.0 ppm | ~109.0 ppm | ~100.0 ppm |

Note: In furanosides, a small

Visualization: Reaction Coordinate & Pathway

The following diagram illustrates the energy landscape and the bifurcation between kinetic (furanoside) and thermodynamic (pyranoside) products.

Caption: Reaction coordinate showing the kinetic accessibility of furanosides versus the thermodynamic stability of pyranosides.

Implications for Drug Design

The thermodynamic instability of Galf implies that any drug candidate mimicking this structure must be chemically modified to prevent hydrolysis or isomerization in vivo.

-

C-Glycosides: Replacing the exocyclic oxygen with carbon (C-Galf) prevents the mutarotation/hydrolysis pathway, locking the furanose ring.

-

Fluorination: Adding fluorine at C-2 or C-3 can electronically destabilize the oxocarbenium transition state, retarding hydrolysis.

-

Transition State Analogues: Since the Galf formation passes through a specific early transition state, inhibitors of UDP-galactopyranose mutase (UGM) often mimic the high-energy intermediate rather than the ground state furanoside.

References

-

Richards, M. R., & Lowary, T. L. (2013).[1] Comparison between DFT- and NMR-based conformational analysis of methyl galactofuranosides. Carbohydrate Research, 374, 103–114.[1] Link

-

Masui, H., et al. (2019). Kinetically Controlled Fischer Glycosidation under Flow Conditions: A New Method for Preparing Furanosides. Synlett, 30(06), 723-727. Link

-

Tefsen, B., et al. (2012). Galactofuranose in eukaryotes: aspects of biosynthesis and functional impact. Glycobiology, 22(4), 456–469. Link

-

Marino, C., et al. (2017). Galactofuranose antigens, a target for diagnosis of fungal infections in humans. Future Science OA, 3(3). Link

Sources

difference between galactofuranose and galactopyranose methyl glycosides

Structural Dichotomy, Synthetic Control, and Therapeutic Implications

Executive Summary

The structural distinction between galactofuranose (Galf) and galactopyranose (Galp) represents one of the most critical dichotomies in glycobiology and medicinal chemistry. While Galp is the thermodynamically stable conformer ubiquitous in mammalian physiology, Galf is a kinetically favored, high-energy ring form strictly absent in humans but essential for the viability of major pathogens, including Mycobacterium tuberculosis, Aspergillus fumigatus, and Leishmania species.

This guide provides a rigorous technical analysis of methyl glycosides of these two isomers. Methyl glycosides serve as the primary model systems for understanding the distinct physicochemical properties—specifically acid lability, conformational flexibility, and NMR signatures—that drive the design of Galf-targeting antimicrobials.

Part 1: Structural & Conformational Analysis[1]

The core difference lies in the ring size and the resulting ring strain, which dictates both the thermodynamic stability and the preferred solution-state conformations.

Thermodynamic Stability vs. Kinetic Formation

-

Galactopyranose (Galp): Exists as a six-membered ring adopting a rigid

chair conformation .[1] This structure minimizes steric repulsion between hydroxyl groups and is the "thermodynamic sink" of the galactose equilibrium. -

Galactofuranose (Galf): Exists as a five-membered ring.[1] Unlike the rigid chair of pyranosides, the furanose ring is flexible, rapidly interconverting between Envelope (

) and Twist (

Comparison of Methyl Glycosides

The methyl substituent at the anomeric position (C1) locks the ring form, preventing mutarotation and allowing for the isolation of pure isomers for study.

| Feature | Methyl | Methyl |

| Ring Size | 6-membered | 5-membered |

| Major Conformation | ||

| Thermodynamics | Stable (Thermodynamic Product) | Unstable (Kinetic Product) |

| Biological Presence | Mammals, Plants, Bacteria | Pathogens Only (Absent in Humans) |

| Hydrolysis Rate | Slow ( | Fast ( |

Part 2: Chemical Reactivity & Synthesis Strategies[1]

The Kinetic Trap: Fischer Glycosylation

The synthesis of methyl galactofuranosides relies on kinetic control . Under acidic conditions in methanol, galactose initially cyclizes to the furanoside because the 5-membered ring closure is entropically favored (faster) despite being enthalpically less stable.

-

Kinetic Phase: Rapid formation of Methyl

-Galf.[1] -

Thermodynamic Phase: If the reaction continues, the furanosides ring-open and re-close to form the more stable Methyl

-Galp.

Experimental Protocol: Selective Synthesis of Methyl

-D-Galf

To isolate the furanoside, one must "trap" the kinetic product before it equilibrates.

-

Reagents: D-Galactose, Anhydrous Methanol, Acetyl Chloride (catalyst).[1]

-

Conditions: Reflux at high temperature (65°C) for a short duration (e.g., 1–2 hours).

-

Quenching: Rapid neutralization with Pyridine or

is critical to stop acid-catalyzed isomerization to the pyranoside.[1] -

Purification: Silica gel chromatography. The furanosides typically elute after the pyranosides due to slightly higher polarity, though this varies by solvent system.

Visualization: Kinetic vs. Thermodynamic Control

The following diagram illustrates the energy landscape that allows for the selective synthesis of Galf.

Caption: Energy landscape of Fischer glycosylation. Galf* forms rapidly (kinetic) but converts to Galp (thermodynamic) over time.*

Part 3: Analytical Differentiation (NMR & Hydrolysis)

Distinguishing between the two forms requires precise analytical techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the gold standard for differentiation.

- C NMR Chemical Shifts: The anomeric carbon (C1) of furanosides is significantly deshielded (shifted downfield) compared to pyranosides.

-

H NMR Coupling Constants (

Acid Hydrolysis Kinetics

Furanosides are "spring-loaded" compared to pyranosides.[1]

-

Mechanism: The release of ring strain in the transition state accelerates the cleavage of the glycosidic bond.

-

Rate Difference: Methyl galactofuranosides hydrolyze approximately 100-fold faster than their pyranoside counterparts in dilute mineral acid (e.g., 0.1 M HCl).[1] This property is often used in degradative studies of polysaccharides to selectively remove furanose branches while leaving the pyranose backbone intact.

Part 4: Biological Implications & Drug Targeting[1]

The absence of Galf in humans makes the biosynthetic pathway of Galf an ideal target for antimicrobial drugs.

The Target: UDP-Galactopyranose Mutase (UGM)

The enzyme UDP-galactopyranose mutase (UGM) is responsible for the formation of Galf in pathogens. It catalyzes the ring contraction of UDP-Galp to UDP-Galf.[1]

-

Mechanism: Unique flavin-dependent mechanism (requires reduced FAD,

) involving a single-electron transfer or nucleophilic attack, passing through an open-chain intermediate.[1] -

Inhibition: Small molecules that mimic the transition state of this ring contraction or compete with the UDP-sugar moiety are potent inhibitors of mycobacterial cell wall synthesis.

Visualization: The UGM Pathway

Caption: The UGM-catalyzed conversion of UDP-Galp to UDP-Galf, a critical step in pathogen cell wall biosynthesis.

References

-

Richards, M. R., & Lowary, T. L. (2009).[1] Chemistry and Biology of Galactofuranose-Containing Polysaccharides. ChemBioChem, 10(12), 1920–1938.[1] Link

-

Pan, F., Jackson, M., Ma, Y., & McNeil, M. (2001).[1] Cell Wall Core Galactofuran Synthesis is Essential for Growth of Mycobacteria.[1] Journal of Bacteriology, 183(13), 3991–3998. Link

-

Sanders, D. A., et al. (2001).[1] UDP-galactopyranose mutase has a novel structure and mechanism. Nature Structural Biology, 8, 858–863.[1] Link

-

Masui, S., et al. (2019).[1] Kinetically Controlled Fischer Glycosidation under Flow Conditions: A New Method for Preparing Furanosides.[1] Synlett, 30(07), 821-824.[1] Link

-

Taha, H. A., et al. (2013).[1] Comparison between DFT- and NMR-based conformational analysis of methyl galactofuranosides. Carbohydrate Research, 374, 103-114.[1][3] Link

Sources

methyl beta-D-galactofuranoside as a model for galactan biosynthesis

Methyl -D-Galactofuranoside: A Strategic Probe for Mycobacterial Galactan Biosynthesis

Executive Summary

The unique structural integrity of the Mycobacterium tuberculosis (Mtb) cell wall relies heavily on the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex.[1] Central to this complex is the galactan core—a linear polymer of approximately 30 galactofuranose (Galf) residues linked via alternating

Because galactofuranose is xenobiotic to humans (who exclusively utilize galactopyranose), the enzymes responsible for its biosynthesis—specifically the galactofuranosyltransferase GlfT2 —are high-value targets for anti-tuberculosis drug development. Methyl

Part 1: The Biological Context & Thermodynamic Challenge

The Galactan Core

In Mtb, the galactan polymer connects the peptidoglycan layer to the arabinan domain.[1] This polymer is synthesized by GlfT2 (Rv3808c), a bifunctional processive glycosyltransferase that polymerizes Galf residues from the donor UDP-Galf .

-

The Donor: UDP-galactofuranose (formed from UDP-galactopyranose by the enzyme UGM).

-

The Acceptor: In vivo, the acceptor is a growing lipid-linked chain. In vitro, Me-Galf mimics the terminal non-reducing end of this chain.

The Furanose Instability

Galactose exists in equilibrium between its six-membered pyranose (Galp) and five-membered furanose (Galf) forms. The pyranose form is thermodynamically favored (>93% at equilibrium). Consequently, chemically synthesizing Me-Galf requires kinetic trapping or specific constraints to prevent ring expansion to the pyranoside.

Implication for Researchers: Commercial or synthesized Me-Galf must be rigorously validated for isomeric purity. Contamination with methyl

Part 2: Chemical Characterization & Validation

Before using Me-Galf in bioassays, its structural identity must be confirmed. The furanose ring confers distinct NMR signatures compared to the pyranose form.

NMR Fingerprint Data

The following chemical shifts are the gold standard for identifying methyl

| Atom Position | ¹³C Shift (ppm) | ¹H Shift (ppm) | Multiplicity & Coupling ( |

| C-1 (Anomeric) | 109.2 | ~4.88 - 5.00 | Broad Singlet ( |

| C-2 | 81.9 | ~4.05 | Multiplet |

| C-3 | 77.8 | ~4.10 | Multiplet |

| C-4 | 84.0 | ~4.00 | Multiplet |

| C-5 | 72.0 | ~3.80 | Multiplet |

| C-6 | 63.9 | ~3.65 | Multiplet |

| OMe | 56.1 | ~3.40 | Singlet |

Critical QC Check: The key differentiator is the C-1 signal at 109.2 ppm . The corresponding methyl

-D-galactopyranoside C-1 signal appears significantly upfield at ~104 ppm. Thecoupling constant for the -furanoside is very small (< 2 Hz), often resulting in a singlet appearance, whereas the -furanoside shows a distinct doublet ( Hz).

Visualization: Pyranose vs. Furanose Equilibrium

Caption: Thermodynamic landscape of galactose glycosidation. Me-Galf is the kinetic product and can rearrange to the stable pyranoside under acidic conditions.

Part 3: Enzymatic Assay Protocol (GlfT2 Activity)

This protocol describes a continuous, coupled spectrophotometric assay . It uses Me-Galf as the acceptor to measure GlfT2 activity by detecting the release of UDP.

The Mechanism

-

GlfT2 Reaction: UDP-Galf + Me-Galf

Galf-Me-Galf + UDP -

Pyruvate Kinase (PK) Reaction: UDP + PEP

UTP + Pyruvate -

Lactate Dehydrogenase (LDH) Reaction: Pyruvate + NADH

Lactate + NAD⁺

Readout: The oxidation of NADH is monitored as a decrease in absorbance at 340 nm . The rate of absorbance decrease is directly proportional to GlfT2 activity.

Reagents & Setup

-

Buffer: 50 mM MOPS (pH 7.6), 50 mM KCl, 20 mM MgCl₂.[3]

-

Donor: UDP-Galf (Synthetic or enzymatically generated via UGM).

-

Acceptor: Methyl

-D-galactofuranoside (10 - 20 mM stock). -

Coupling Mix: Phosphoenolpyruvate (PEP, 3.5 mM), NADH (0.3 mM), Pyruvate Kinase (5 U), Lactate Dehydrogenase (10 U).

-

Enzyme: Purified Recombinant GlfT2 (typically 0.5 - 2.0 µg per well).

Step-by-Step Workflow

-

Blank Preparation: In a 96-well or 384-well UV-transparent plate, add Buffer, Coupling Mix, and UDP-Galf.

-

Background Check: Monitor A340 for 2–3 minutes to ensure a stable baseline (rules out NADH oxidase contaminants).

-

Substrate Addition: Add Me-Galf (Acceptor) to the experimental wells.

-

Initiation: Add GlfT2 enzyme to start the reaction.

-

Measurement: Monitor A340 continuously at 37°C for 20–30 minutes.

-

Calculation:

(Where

Assay Logic Diagram

Caption: Logic flow of the NADH-coupled assay. The consumption of NADH serves as a real-time proxy for Galf transfer.

Part 4: Structural Biology & Polymerization Model

Using Me-Galf and its oligomers, researchers have elucidated the "processive" nature of GlfT2. The enzyme does not release the substrate after each addition. Instead, it holds the growing chain and adds Galf residues in an alternating fashion.

The Bifunctional Mechanism

GlfT2 possesses a single active site that accommodates the growing chain.[4]

-

Step A: Formation of a

linkage.[3] -

Step B: Translocation of the acceptor.

-

Step C: Formation of a

linkage. -

Repeat: The cycle continues until the chain reaches ~30 residues.

Me-Galf is primarily used to initiate this chain in vitro. While lipid-linked acceptors (e.g., octyl-Galf) show higher affinity (

References

-

Synthesis and NMR Characterization

-

Facile synthesis of methyl alpha- and beta-D-[6-(3)H]galactofuranosides. Carbohydr Res. 2008.[5]

-

-

GlfT2 Assay & Mechanism

-

Development of a coupled spectrophotometric assay for GlfT2, a bifunctional mycobacterial galactofuranosyltransferase. Carbohydr Res. 2008.[5]

-

-

Structural Biology (STD-NMR)

- STD-NMR studies of two acceptor substr

-

NMR Chemical Shift Data

- 13C NMR assignments of methyl aldofuranosides. Can. J. Chem.

Sources

- 1. Development of a coupled spectrophotometric assay for GlfT2, a bifunctional mycobacterial galactofuranosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tetrameric Structure of the GlfT2 Galactofuranosyltransferase Reveals a Scaffold for the Assembly of Mycobacterial Arabinogalactan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Akamai Error [sigmaaldrich.com]

Kinetic vs. Thermodynamic Control in Galactofuranoside Synthesis

The following technical guide details the mechanistic principles and synthetic protocols for controlling kinetic and thermodynamic pathways in galactofuranoside synthesis.

A Technical Guide for Chemical Biologists and Process Chemists

Executive Summary

Galactofuranose (Galf) is a thermodynamically disfavored isomer of galactose absent in mammals but critical to the virulence of pathogens such as Mycobacterium tuberculosis, Trypanosoma cruzi, and Aspergillus fumigatus.[1] The biosynthesis of the cell wall galactan core in these organisms relies on UDP-galactopyranose mutase (UGM) to catalyze the ring contraction from the stable pyranose (Galp) to the high-energy furanose form.

For synthetic chemists, accessing Galf requires overcoming the "Thermodynamic Sink" of the six-membered pyranose ring. This guide delineates the strategies to enforce kinetic control for accessing the furanose ring system and subsequent stereoelectronic control to define the anomeric configuration (

Part 1: The Thermodynamic Landscape

To synthesize galactofuranosides, one must understand the energy landscape that drives ring closure.

Pyranose vs. Furanose Stability

D-Galactose exists in equilibrium in solution. The pyranose form is the global thermodynamic minimum due to the relief of angle strain (all carbons in a chair conformation) and favorable steric positioning of substituents.

-

Galp (Pyranose): ~93-95% of equilibrium mixture.

-

Galf (Furanose): ~5-7% of equilibrium mixture.[1]

The formation of the furanose ring is kinetically favored . The hydroxyl group at C-4 is more accessible and nucleophilic than the OH-5 required for pyranose formation, and the transition state for 5-membered ring closure has a lower entropic penalty.

Anomeric Stability within the Furanose Manifold

Once the furanose ring is formed, the anomeric configuration (

- -D-Galf (1,2-trans): Generally more stable due to the trans arrangement of the C1 and C2 substituents, minimizing steric clash.

- -D-Galf (1,2-cis): Less stable sterically, though stabilized slightly by the anomeric effect (depending on solvent polarity).

Visualization: The Reaction Coordinate

The following diagram illustrates the kinetic advantage of the furanose pathway versus the thermodynamic stability of the pyranose product.

Figure 1: Energy profile showing the kinetic accessibility of Gal_f_ vs the thermodynamic stability of Gal_p_.

Part 2: Mechanisms of Control

Kinetic Trapping: The Fischer Glycosidation

The acid-catalyzed reaction of galactose with an alcohol (Fischer Glycosidation) is the primary method for direct access to Galf.

-

Mechanism: Protonation of the anomeric OH

Loss of water -

The Kinetic Window: At elevated temperatures (reflux) or short reaction times, the rate of 5-ring closure exceeds 6-ring closure. If the reaction is stopped before equilibrium, the furanoside is the major product.

-

Conditions: High temperature favors the higher entropy transition state (often associated with the less stable product in complex equilibria, though here it's primarily rate of closure).

Stereochemical Control ( vs )

Once the furanose ring is secured, controlling the glycosidic linkage requires specific protecting group strategies.

| Feature | ||

| Natural Occurrence | Mycobacteria (Arabinogalactan), T. cruzi (Mucins) | T. cruzi (GIPLs), Aspergillus |

| Synthetic Difficulty | Low | High |

| Primary Strategy | Neighboring Group Participation (NGP) | Non-Participating Groups / Solvent Effect |

| Key Reagent | C2-O-Acyl donor (Acetate/Benzoate) | C2-O-Benzyl donor + Ether solvent |

Mechanism of

-Selectivity (NGP)

A C2-ester group attacks the oxocarbenium ion from the bottom face, forming a five-membered acyloxonium intermediate. The nucleophile (acceptor) must attack from the top face (trans to C2), yielding the

Mechanism of

-Selectivity (1,2-cis)

Without NGP (e.g., C2-benzyl ether), the reaction proceeds via an oxocarbenium ion.

-

Inside Attack Model: Nucleophilic attack is favored from the "inside" of the envelope conformation to minimize high-energy eclipsed interactions in the transition state.

-

Solvent Effect: Non-coordinating solvents (DCM) or ether solvents can influence the intermediate conformation.

Part 3: Strategic Protocols

Protocol A: High-Temperature Fischer Glycosidation (Kinetic Access to Galf)

Target: Methyl

Materials:

-

D-Galactose (anhydrous)

-

Methanol (anhydrous)

-

Acid Catalyst: Dowex 50W-X8 (H+ form) or

on Silica.

Step-by-Step:

-

Dissolution: Suspend D-galactose (1.0 eq) in anhydrous methanol (0.1 M concentration).

-

Catalysis: Add acid catalyst (e.g., 10% w/w relative to sugar).

-

Kinetic Reaction (Microwave/Flow):

-

Batch (Microwave): Heat to 70–80°C for 10–15 minutes .

-

Flow: Pump through a heated coil at 60°C with a residence time of 15 minutes .

-

-

Quenching: Immediately cool the reaction to 0°C and neutralize with triethylamine or remove solid catalyst by filtration. Critical: Failure to quench rapidly leads to pyranoside formation.

-

Purification: Concentrate in vacuo. The residue will be a mixture of Methyl Galf (

) and Methyl Galp. Separate via column chromatography (EtOAc/MeOH 9:1). The furanosides typically elute after the pyranosides on silica due to higher polarity of the accessible hydroxyls.

Expected Data:

-

Yield: ~70-80% Furanoside mixture.

-

Ratio: Typically 3:7 (

:

Protocol B: Stereoselective Synthesis of -D-Galf Disaccharides

Target: Construction of

Step-by-Step:

-

Donor Preparation: Synthesize a thioglycoside donor (e.g., Ethyl 2,3,5,6-tetra-O-benzoyl-1-thio-

-D-galactofuranoside). The C2-benzoate is essential. -

Activation: Dissolve donor (1.2 eq) and acceptor (1.0 eq) in dry DCM under Argon. Add molecular sieves (4Å).

-

Promoter Addition: Cool to -20°C. Add NIS (N-iodosuccinimide, 1.3 eq) and TfOH (Triflic acid, 0.1 eq).

-

Mechanism: The thioglycoside activates

C2-benzoate forms acyloxonium on the -

Workup: Quench with aqueous

and

Protocol C: Stereoselective Synthesis of -D-Galf (1,2-cis)

Target:

Step-by-Step:

-

Donor Preparation: Use a donor with a non-participating group at C2, such as 2-O-benzyl or 2,3,5,6-tetra-O-benzyl galactofuranosyl trichloroacetimidate.

-

Solvent: Use Diethyl Ether or Dioxane . These solvents can coordinate the oxocarbenium ion, often shielding the

-face (though less predictable than NGP), or simply do not stabilize the intermediate, forcing the "inside attack" (kinetic) which favors -

Activation: React at low temperature (-78°C) with TMSOTf (catalytic).

-

Note: This reaction often yields an

mixture (e.g., 2:1 to 4:1). Separation is required.

Part 4: Mechanistic Visualization

Stereoselective Pathways

The following diagram details the divergence between 1,2-trans (NGP) and 1,2-cis (Ion Pair) pathways.

Figure 2: Decision tree for stereoselective synthesis of Gal_f_ anomers.

References

-

Kinetically Controlled Fischer Glycosidation under Flow Conditions. Source: Thieme Connect (Synlett). Context: Describes the optimization of residence time (15 min) and temperature (60°C) to achieve 86% yield of galactofuranosides. [Link]

-

Microwave-assisted Fisher Glycosidation. Source: CORE / Elsevier. Context: Validates the use of microwave irradiation to accelerate the kinetic formation of furanosides before thermodynamic equilibration. [Link]

-

Synthesis of D-galactofuranose-containing molecules. Source: PubMed / ChemBioChem. Context: Comprehensive review of protecting group strategies and acceptor design for Galf synthesis. [Link]

-

Stereoselective 1,2-cis Furanosylations Catalyzed by Phenanthroline. Source: NIH / PMC. Context: Advanced catalytic methods for accessing the difficult 1,2-cis (

) linkage without reliance on substrate control.[4][7] [Link] -

Automated Glycan Assembly of Oligogalactofuranosides. Source: ACS Publications. Context: Application of thermodynamic/kinetic principles to solid-phase synthesis of long Galf chains. [Link]

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. Facile synthesis of methyl alpha- and beta-D-[6-(3)H]galactofuranosides from D-galacturonic acid. Substrates for the detection of galactofuranosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoselective 1,2-cis Furanosylations Catalyzed by Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. par.nsf.gov [par.nsf.gov]

Technical Guide: Immunogenicity of Beta-D-Galactofuranose Epitopes

Target Audience: Researchers, Glycobiologists, and Drug Development Professionals.

Executive Summary

Beta-D-galactofuranose (

Because the human immune system lacks the enzymatic machinery to synthesize or tolerate Galf, these epitopes are potent immunogens. This guide dissects the structural basis of this immunogenicity, details the synthetic challenges in reproducing these unstable rings for vaccine development, and provides validated protocols for their immunological assessment.

Structural Biology & The Immunological Anomaly

The immunogenicity of

The Thermodynamic Penalty

In aqueous solution, D-galactose exists in an equilibrium dominated by the pyranose form (~93%). The furanose form accounts for less than 3%, making it thermodynamically unstable due to ring strain and steric hindrance.

-

Mammalian Host: Lacks UDP-galactopyranose mutase (UGM), the enzyme required to convert UDP-Galp to UDP-Galf.

-

Consequence: The immune system views

-D-Galf as a distinct non-self antigen, triggering robust IgM and IgG responses. This makes it an ideal target for diagnostics (e.g., Galactomannan testing) and therapeutic vaccines.

Key Pathological Reservoirs

The following table summarizes the specific Galf motifs found in critical pathogens.

| Organism | Disease | Galf-Containing Structure | Immunological Relevance |

| Aspergillus fumigatus | Invasive Aspergillosis | Galactomannan (GM): Linear core of | Target of EB-A2 antibody in Platelia diagnostic kits. |

| Trypanosoma cruzi | Chagas Disease | GIPLs & Mucins: Terminal | Major target of lytic anti- |

| Mycobacterium tuberculosis | Tuberculosis | Arabinogalactan: Linear galactan chain of alternating | Essential linker between peptidoglycan and mycolic acids; distinct from human glycans. |

| Leishmania spp. | Leishmaniasis | LPG & GIPLs: | Modulates macrophage interaction and parasite survival. |

Mechanism of Immune Recognition

The immune recognition of Galf is distinct because it often behaves as a T-cell independent antigen (Type 2) when presented as a polysaccharide, but requires protein conjugation (T-cell dependent) to elicit high-affinity IgG memory for vaccine applications.

Signaling Pathway Visualization

The following diagram illustrates the differential processing of Galf antigens.

Figure 1: Immune processing of Galf epitopes. Note that pure Galf polysaccharides largely drive IgM production, whereas protein-conjugated Galf (vaccines) recruits T-cell help for IgG class switching.

Synthetic Engineering: Creating the Immunogen

To study Galf immunogenicity or create vaccines, researchers cannot rely on natural extraction alone due to heterogeneity. Chemical synthesis is required.

The Synthetic Challenge

The primary difficulty is the "Pyranose Trap." If you attempt to glycosylate D-galactose without specific constraints, it will revert to the 6-membered ring.

-

Solution: Use of 5-hydroxyl blocking groups or specific ring-contraction methodologies during the initial protection phase.

Protocol: Synthesis of Galf-BSA Conjugate (Neoglycoprotein)

This protocol describes the creation of a defined Galf antigen for immunization or ELISA coating.

Prerequisites:

-

Synthetic

-D-Galf-O-(CH2)5-NH2 (Aminopentyl galactofuranoside). Note: The aminopentyl linker is preferred over direct linkage to preserve epitope conformation. -

Carrier Protein: BSA (Bovine Serum Albumin) or CRM197 (for vaccine studies).

-

Crosslinker: Diethyl squarate (Squaric acid diethyl ester).

Step-by-Step Methodology:

-

Squarate Activation of the Sugar:

-

Dissolve synthetic aminopentyl-

-D-Galf (10 mg) in anhydrous ethanol. -

Add 1.2 equivalents of diethyl squarate.

-

Adjust pH to 8.0 using triethylamine.

-

Stir at room temperature for 4 hours. Monitor by TLC (disappearance of amine).

-

Concentrate in vacuo to yield the mono-squarate ester.

-

-

Protein Conjugation:

-

Dissolve BSA (10 mg) in 0.1M Borate buffer (pH 9.0). Critical: High pH is needed for the lysine epsilon-amines to react with the squarate.

-

Add the activated Galf-squarate ester (20-30 molar excess relative to BSA) to the protein solution.

-

Stir gently for 24-48 hours at room temperature.

-

-

Purification:

-

Dialyze extensively against PBS (pH 7.4) using a 10kDa cutoff membrane to remove unreacted sugar and squaric acid byproducts.

-

Verify conjugation via MALDI-TOF MS (look for mass shift corresponding to sugar incorporation).

-

Immunological Assessment Protocols

Once the immunogen is synthesized, its activity must be validated. The following ELISA protocol is optimized for detecting anti-Galf antibodies in serum.

Protocol: Galf-Specific ELISA

Objective: Quantify anti-Galf IgG levels in serum (human or animal model).

-

Coating:

-

Coat 96-well Maxisorp plates with Galf-BSA (synthesized above) at 1 µg/mL in Carbonate/Bicarbonate buffer (pH 9.6).

-

Control: Coat adjacent wells with unconjugated BSA to rule out anti-carrier immunity.

-

Incubate overnight at 4°C.

-

-

Blocking:

-

Wash 3x with PBS-Tween (0.05%).

-

Block with 3% BSA in PBS for 2 hours at RT. Do not use milk, as it may contain galactans or cross-reactive sugars.

-

-

Primary Antibody:

-

Add serum samples (serial dilutions starting at 1:100) in PBS + 1% BSA.

-

Incubate for 1 hour at 37°C.

-

-

Detection:

-

Add HRP-conjugated anti-species IgG (e.g., Goat anti-Human IgG-HRP).

-

Develop with TMB substrate. Stop with 1M H2SO4.

-

Read OD at 450 nm.

-

Experimental Workflow Diagram

The following DOT diagram visualizes the synthesis and validation workflow.

Figure 2: From synthesis to application. The critical step is the "Activation" phase, transforming the inert sugar into a reactive hapten.

Diagnostic & Therapeutic Applications[1][4][5][6]

Diagnostics: The Galactomannan (GM) Test

The clinical standard for diagnosing Invasive Aspergillosis utilizes the immunogenicity of Galf. The Platelia Aspergillus EIA uses the rat monoclonal antibody EB-A2 , which specifically recognizes the

-

Sensitivity: High for angioinvasive disease.

-

False Positives: Can occur with beta-lactam antibiotics (historical) or cross-reactivity with other fungi (e.g., Penicillium) that share the Galf epitope.

Therapeutic Vaccines

Research into Chagas disease (T. cruzi) vaccines focuses on the Galf epitope. Since human cells do not express Galf, a vaccine inducing high-titer anti-Galf IgG could mediate complement-dependent lysis of trypomastigotes without autoimmune risk.

-

Current Status: Synthetic Galf-containing neoglycoconjugates have shown protection in murine models, reducing parasite load.

References

-

Latgé, J. P., et al. (1994). "Chemical and immunological characterization of the extracellular galactomannan of Aspergillus fumigatus." Infection and Immunity. Link

-

Richards, M. R., & Lowary, T. L. (2009).[4] "Chemistry and Biology of Galactofuranose-Containing Polysaccharides." ChemBioChem. Link

-

Mennink-Kersten, M. A., et al. (2004). "Detection of Circulating Galactomannan for the Diagnosis of Invasive Aspergillosis." The Lancet Infectious Diseases. Link

-

Wesener, D. A., et al. (2015).[5] "Recognition of Microbial Glycans by Human Intelectin-1." Nature Structural & Molecular Biology. Link

-

Tefsen, B., et al. (2012). "Galactofuranose in Eukaryotes: Aspects of Biosynthesis and Functional Impact." Glycobiology. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. First synthesis of the immunodominant beta-galactofuranose-containing tetrasaccharide present in the cell wall of Aspergillus fumigatus [pubmed.ncbi.nlm.nih.gov]

- 3. Beta-galactofuranose-containing O-linked oligosaccharides present in the cell wall peptidogalactomannan of Aspergillus fumigatus contain immunodominant epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification and Characterization of a Novel Galactofuranose-Specific β-D-Galactofuranosidase from Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of methyl beta-D-galactofuranoside from D-galactose

Application Note: Selective Synthesis of Methyl -D-Galactofuranoside

Target Molecule: Methyl

Executive Summary & Scientific Rationale

In the landscape of glycobiology and drug development—particularly for anti-mycobacterial agents targeting the galactan biosynthesis of M. tuberculosis—Methyl

Unlike the thermodynamically stable pyranoside form, the furanoside ring is a "kinetic trap." It forms rapidly under acidic conditions but rearranges to the pyranoside if the reaction is prolonged. Furthermore, the

The Challenge: Direct Fischer glycosidation yields a complex mixture of four isomers: methyl

Reaction Mechanism & Logic

The synthesis relies on the varying rates of ring closure and anomerization.

-

Stage 1 (Fast): D-Galactose solubilizes and cyclizes to the furanose form.[2] Methanol attacks the oxocarbenium ion to form Methyl

-D-galactofuranosides.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Stage 2 (Slow): Acid-catalyzed ring expansion converts furanosides to the thermodynamically more stable Methyl

-D-galactopyranosides.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Critical Control Point: The reaction must be quenched before Stage 2 dominates.

Pathway Visualization

Figure 1: Kinetic vs. Thermodynamic pathways in Fischer Glycosidation. Stopping the reaction early favors the green node (Furanosides).

Experimental Protocol

Materials Required[3][4][5][6][7][8][9]

-

Reagents: D-Galactose (anhydrous), Methanol (HPLC grade, dried over 3Å sieves), Acetyl Chloride (AcCl) or conc.[1][2]

, Benzoyl Chloride (BzCl) (for Path B), Pyridine.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, Rotary evaporator, Flash chromatography column.[1][2]

Method A: Direct Kinetic Synthesis (Crude Enrichment)

Use this method if you need a quick mixture enriched in furanosides for biological screening where minor impurities are acceptable.[1][2]

-

Acid Generation: In a dry flask under Argon, add Acetyl Chloride (0.5 mL) dropwise to anhydrous Methanol (50 mL) at 0°C. Stir for 10 min to generate anhydrous HCl (~0.14 M).

-

Expert Insight: Using AcCl generates anhydrous HCl in situ, avoiding the water introduced by aqueous acids which promotes hydrolysis.

-

-

Glycosidation: Add D-Galactose (1.8 g, 10 mmol) . The sugar will not dissolve immediately.

-

Kinetic Reflux: Heat the mixture to reflux (65°C) .

-

Critical Step: Monitor dissolution. Once clear, reflux for exactly 2.0 - 2.5 hours .[2]

-

Note: Extending beyond 3 hours significantly increases pyranoside formation.

-

-

Quench: Cool to room temperature and immediately neutralize with Solid

or Amberlite IRA-400 (OH-) resin until pH is neutral (pH 7). -

Work-up: Filter off the solids/resin and evaporate the solvent in vacuo at <40°C.[1]

-

Result: A syrup containing ~70-80% furanosides (

ratio approx 1:3) and 20-30% pyranosides.[2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-

Method B: The "Pharma-Grade" Protocol (Derivatization)

Use this method to isolate pure Methyl

Step 1: Benzoylation of the Crude Mixture

-

Take the crude syrup from Method A (dried thoroughly).

-

Dissolve in Pyridine (20 mL) .

-

Cool to 0°C and add Benzoyl Chloride (5 mL, excess) dropwise.

-

Stir at room temperature overnight.

-

Work-up: Pour into ice water, extract with DCM (

mL), wash with 1M HCl (to remove pyridine), saturated

Step 2: Purification (Silica Gel Chromatography)

The benzoylated derivatives have significantly different polarities.

-

Eluent: Hexane : Ethyl Acetate (Gradient 8:1

4:1).[1] -

Elution Order (Typical):

-

Methyl tetra-O-benzoyl-

-D-galactofuranoside (Major kinetic product, often elutes first or second depending on gradient).[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Methyl tetra-O-benzoyl-

-D-galactofuranoside.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Pyranoside derivatives (elute later/more polar).

-

-

Validation: Check fractions by TLC.[4][5] The target spot should be the major fast-moving spot.

Step 3: Deprotection (Zemplén Transesterification)[2]

-

Dissolve the pure benzoylated intermediate in anhydrous MeOH .

-

Add a catalytic amount of NaOMe (0.5 M in MeOH) (pH should be ~9-10).

-

Stir at room temperature for 1-2 hours.

-

Neutralize with Amberlite IR-120 (H+) resin.

-

Filter and evaporate to yield Pure Methyl

-D-galactofuranoside .

Workflow Diagram

Figure 2: Step-by-step workflow emphasizing the derivatization pathway for high purity.

Characterization & Data

To validate your product, compare analytical data against these standards.

NMR Spectroscopy ( or )

The furanoside ring is distinguished by the downfield shift of C-1 and C-4 compared to pyranosides, and the low coupling constant (

| Nucleus | Position | Chemical Shift ( | Multiplicity / Coupling ( | Diagnostic Note |

| 1H | H-1 | 4.85 - 4.95 | Singlet (br s) or | |

| 1H | H-2 | 4.05 | dd | |

| 13C | C-1 | 108 - 109 | - | Significantly downfield from pyranosides (~104).[1] |

| 13C | C-4 | ~83.5 | - | Ring carbon, diagnostic for furanose.[1][2] |

Physical Properties[1][4][8][12][13]

-

Appearance: Colorless syrup or amorphous solid (highly hygroscopic).[1]

-

Optical Rotation

:-

Methyl

-D-galactofuranoside: -110° to -120° (Large negative value).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Contrast: Methyl

-D-galactopyranoside is only ~ -16°.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Contrast: Methyl

-D-galactofuranoside is ~ +100°.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Note: The high negative rotation is the quickest confirmation of the

-furanoside.

-

Expert Insights & Troubleshooting

-

The "Acid Sensitivity" Factor:

-

Furanosides are significantly more acid-labile than pyranosides.[2]

-

Precaution: Never store the product in acidic solution. Even slightly acidic

can cause hydrolysis or anomerization over time. Store the pure compound frozen in a dry state.

-

-

Moisture Control:

-

Scaling Up:

-

On a larger scale (>10g), the heat transfer during reflux is slower. Monitor the reaction by TLC (EtOAc:MeOH:H2O 7:2:1) rather than strict time. Look for the disappearance of the starting material spot and the emergence of the less polar furanoside spot.

-

References

-

Masui, H. et al. (2019).[1] Kinetically Controlled Fischer Glycosidation under Flow Conditions: A New Method for Preparing Furanosides. Synthesis.

-

Marino, C. & Baldoni, L. (2014).[1] Synthesis of D-galactofuranose-containing molecules: design of galactofuranosyl acceptors. ChemBioChem.[1][6]

-

Gallo-Rodriguez, C. et al. (2008).[1][2] Facile synthesis of methyl alpha- and beta-D-[6-(3)H]galactofuranosides. Carbohydrate Research.

-

PubChem Compound Summary. (2025). Methyl beta-D-galactopyranoside (Isomer Comparison Data). National Library of Medicine. [2]

Sources

- 1. methyl beta-D-galactopyranoside | C7H14O6 | CID 94214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. β-D-Galactofuranose, 1,2,3,5,6-pentakis-O-(trimethylsilyl)- [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. repository.up.ac.za [repository.up.ac.za]

- 5. Methyl a- D -galactopyranoside 3396-99-4 [sigmaaldrich.com]

- 6. scielo.br [scielo.br]

Application Note: Fischer Glycosidation Protocol for Methyl Galactofuranosides

This Application Note is structured as a high-level technical document for drug development professionals and carbohydrate chemists. It prioritizes the kinetic control required to synthesize the thermodynamically less stable furanoside ring.

Subject: Kinetically Controlled Synthesis and Isolation of Methyl

Abstract

Galactofuranose (Galf) residues are critical structural components in the glycoconjugates of many pathogens (e.g., Mycobacterium tuberculosis, Aspergillus fumigatus) but are absent in mammals, making them high-value targets for drug delivery and vaccine development. Unlike the thermodynamically stable pyranoside form, the furanoside ring is formed under kinetic control . This protocol details the optimized Fischer glycosidation conditions to maximize furanoside yield, followed by a robust derivatization-purification-deprotection workflow to isolate high-purity methyl galactofuranosides.

Scientific Principles & Mechanism

Thermodynamic vs. Kinetic Control

In acidic methanol, D-galactose undergoes mutarotation via an acyclic dimethyl acetal intermediate. The reaction energy landscape dictates the product distribution:

-

Kinetic Product (Furanoside): The 5-membered ring forms faster due to the lower entropic barrier of ring closure (closer proximity of the C4-OH to the aldehyde).

-

Thermodynamic Product (Pyranoside): Over time, the equilibrium shifts to the 6-membered pyranoside ring, which is sterically less strained (chair conformation).

To isolate the furanoside, the reaction must be stopped before equilibrium is reached.

Reaction Pathway

The acid catalyst protonates the anomeric hydroxyl, leading to water loss and the formation of an oxocarbenium ion. Methanol attacks this intermediate.[1]

-

Phase 1 (Fast): Formation of methyl galactofuranosides (

). -

Phase 2 (Slow): Isomerization to methyl galactopyranosides (

).

Critical Control Point: Reaction time and temperature are the sole determinants of the furanose:pyranose ratio.

Experimental Protocol

Materials & Reagents

-

Substrate: D-Galactose (anhydrous,

99%). -

Solvent: Methanol (HPLC grade, dried over 3Å molecular sieves).

-

Catalyst: Acetyl Chloride (AcCl) or Amberlite IR-120 (H+) resin.

-

Workup: Pyridine, Acetic Anhydride (

), Sodium Methoxide (NaOMe).[2]

Method A: Batch Synthesis (Kinetic Conditions)

Rationale: Generating HCl in situ using Acetyl Chloride allows precise control of acidity without introducing water.

-

Activation: Dissolve D-Galactose (10.0 g, 55.5 mmol) in anhydrous MeOH (200 mL) under Argon.

-

Catalysis: Cool to 0°C. Dropwise add Acetyl Chloride (0.4 mL, ~1 mol%) to generate anhydrous HCl in situ.

-

Incubation: Heat the mixture to 60°C (mild reflux).

-

Critical Step: Monitor by TLC (Solvent: EtOAc/MeOH/H2O 7:2:1) every 15 minutes.

-

Target: Maximize the furanoside spot (

~0.6-0.7) before the pyranoside spot ( -

Typical Time: 1.5 – 3.0 hours.

-

-

Quenching: Once the furanoside ratio peaks, cool to 0°C and neutralize immediately with solid

or Pyridine (until pH 7). -

Concentration: Filter and evaporate methanol under reduced pressure (keep bath <40°C) to yield the crude isomeric mixture (Syrup).

Method B: Purification via Per-O-Acetylation (The "Trustworthy" Route)

Rationale: Direct separation of free methyl galactofuranosides from pyranosides is notoriously difficult due to polarity. Acetylation amplifies the physical differences, allowing easy silica separation.

-

Derivatization: Dissolve the crude syrup from Method A in Pyridine (50 mL) and

(50 mL). Stir at RT overnight. -

Workup: Co-evaporate with toluene (3x) to remove pyridine. Dissolve residue in EtOAc, wash with 1M HCl, saturated

, and brine. Dry over -

Separation: Perform Flash Column Chromatography (Silica Gel).

-

Eluent: Hexanes:EtOAc (Gradient 8:1

4:1). -

Order of Elution:

-

Methyl

-D-galactofuranoside tetraacetate (Fastest). -

Methyl

-D-galactofuranoside tetraacetate. -

Pyranoside acetates (Slowest).

-

-

-

Deprotection (Zemplén): Dissolve the pure furanoside acetate in dry MeOH. Add catalytic NaOMe (pH 9). Stir 1h. Neutralize with Amberlite IR-120 (H+), filter, and concentrate.

Workflow Visualization

Caption: Optimized workflow for the isolation of pure methyl galactofuranosides via an acetylation-purification-deprotection strategy.

Characterization Data (NMR)[2][3][4][5][6][7][8]

The furanoside ring is distinguished by the low-field shift of the anomeric proton and specific coupling constants.

| Isomer | Proton ( | Coupling | Carbon ( | Key Diagnostic |

| 4.92 | 4.5 | 109.3 | Doublet, deshielded | |

| 4.84 | < 1.0 | 103.5 | Singlet-like | |

| 4.80 | 3.8 | 100.2 | Standard pyranoside | |

| 4.35 | 7.8 | 104.6 | Large axial-axial coupling |

Note: Data recorded in

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Furanoside Yield | Reaction time too long (Thermodynamic shift). | Stop reaction earlier (1.5h). Reduce temp to 50°C. |

| Incomplete Reaction | High water content in MeOH. | Use freshly distilled MeOH or 3Å sieves. Water inhibits oxocarbenium formation. |

| Poor Separation | Silica column overloaded or too polar. | Use the acetylation route (Method B). Do not attempt to separate free sugars on standard silica. |

| Anomerization | Acid traces during workup.[2] | Ensure complete neutralization with Pyridine or NaHCO3 before evaporation. |

References

-

Mechanism & Kinetics: Fischer, E. (1893). "Über die Glucoside der Alkohole." Berichte der deutschen chemischen Gesellschaft. Link

-

Flow Chemistry Optimization: Kanno, K., et al. (2019). "Kinetically Controlled Fischer Glycosidation under Flow Conditions." Synlett. Link

-

Purification Strategies: Kovác, P., et al. (1984). "Synthesis and characterization of methyl 6-O-alpha- and -beta-D-galactopyranosyl-beta-D-galactopyranoside." Carbohydrate Research. Link

-

NMR Characterization: Gorin, P.A.J., et al. (1996). "NMR studies of galactofuranose derivatives." Carbohydrate Research. Link

Sources

enzymatic synthesis of methyl beta-D-galactofuranoside using Galf-ase

Application Note: Precision Enzymatic Synthesis of Methyl -D-Galactofuranoside

Target Audience:Executive Summary

Methyl

Traditional chemical synthesis of galactofuranosides is plagued by the thermodynamic instability of the furanose ring, which readily isomerizes to the more stable pyranose form (mutarotation) under acidic conditions. This guide details a biocatalytic protocol utilizing

Mechanistic Principles

The Challenge: Furanose vs. Pyranose

In solution, D-galactose exists in an equilibrium dominated by the pyranose form (~93%

The Solution: Kinetically Controlled Transglycosylation

This protocol utilizes a "retaining"

-

Glycosylation Step: The enzyme nucleophile attacks the anomeric carbon of an activated donor (e.g., p-nitrophenyl

-D-galactofuranoside), releasing the leaving group (pNP) and forming a covalent glycosyl-enzyme intermediate. -

Deglycosylation Step: In the presence of a high concentration of acceptor (Methanol) relative to water, the methanol intercepts the intermediate, transferring the galactofuranosyl moiety to form Me-

-Galf.

Key Advantage: The enzyme active site constrains the sugar ring, preventing ring expansion to the pyranose form during the reaction.

Figure 1: Kinetic pathway of enzymatic transglycosylation. Competition between hydrolysis (

Experimental Protocol

Materials & Reagents

| Component | Specification | Role |

| Enzyme | Recombinant | Biocatalyst |

| Donor | p-Nitrophenyl | Activated furanose donor |

| Acceptor | Methanol (HPLC Grade) | Nucleophilic acceptor |

| Buffer | 50 mM Sodium Phosphate / Citrate, pH 5.5 - 6.0 | Reaction medium |

| Quench | 1 M | Stop reagent |

| Standard | p-Nitrophenol | Quantification standard |

Step-by-Step Methodology

Phase 1: Reaction Optimization (Small Scale)

Objective: Determine optimal Methanol concentration that maximizes transglycosylation without denaturing the enzyme.

-

Preparation: Prepare 100

L reaction mixtures containing:-

10 mM pNP-Galf.

-

Methanol gradient: 0%, 10%, 20%, 30%, 40% (v/v).

-

Buffer (adjust to final volume).

-

-

Initiation: Add Galf-ase (approx. 0.1 - 1.0 U/mL final).

-

Incubation: Incubate at 30°C - 37°C with gentle shaking (500 rpm).

-

Monitoring:

-

At

min, withdraw 10 -

Quench in 100

L 1 M -

Measure Absorbance at 405 nm (

) to quantify total donor consumption.

-

-

Product Analysis (TLC/HPLC):

-

Spot reaction mix on Silica TLC.

-

Eluent: EtOAc:MeOH:Water (7:2:1).

-

Visualize with Orcinol/H2SO4 charring.

-

Result: Look for the appearance of a faster-migrating spot (

) corresponding to Me-Galf, distinct from Galactose (

-

Phase 2: Preparative Synthesis (Scale-Up)

Based on optimization, typically 20-30% MeOH is optimal.

-

Substrate Solution: Dissolve 50 mg (0.16 mmol) of pNP-Galf in 2.5 mL of 50 mM Phosphate Buffer (pH 6.0).

-

Acceptor Addition: Slowly add 1.0 mL Methanol (approx 28% v/v final) while stirring to prevent precipitation.

-

Enzyme Addition: Add 10 Units of Galf-ase.

-

Reaction: Incubate at 30°C.

-

Kinetic Control (Crucial): Monitor the reaction by TLC every 30 minutes.

-

Stop point: When the donor (pNP-Galf) is ~80-90% consumed.

-

Reason: Prolonged incubation leads to "secondary hydrolysis," where the enzyme hydrolyzes the newly formed Me-Galf product back to Galactose.

-

-

Termination: Heat inactivation at 95°C for 5 minutes. Centrifuge to remove denatured protein.

-

Purification:

-

Concentrate supernatant under reduced pressure (remove MeOH).

-

Load onto a C18 Sep-Pak cartridge or Silica Flash Column.

-

Elution: Wash with water (removes Galactose/Enzyme/Salts)

Elute with 5-10% MeOH (elutes Me-Galf)

-

Analytical Validation

To ensure the product is Methyl

| Parameter | Methyl | Methyl |

| Ring Form | 5-membered (Furanose) | 6-membered (Pyranose) |

| Stability | Acid Labile | Acid Stable |

Key Diagnostic: The C1 signal of

Troubleshooting & Optimization

Low Yield?

-

Issue: High hydrolysis rate (Water attacking instead of Methanol).

-

Fix: Increase Methanol concentration up to the enzyme's stability limit. Alternatively, use a co-solvent like DMSO (10%) to improve donor solubility, allowing higher substrate loading which favors transglycosylation.

Product Disappears?

-

Issue: Secondary Hydrolysis.

-

Fix: You missed the kinetic maximum. Reduce reaction time. Perform a time-course study and quench exactly at peak product concentration.

Enzyme Instability?

-

Issue: Enzyme precipitates in 30% Methanol.

-

Fix: Immobilize the enzyme on resin (e.g., Ni-NTA for His-tagged proteins or covalent linkage to acrylic beads). Immobilization often increases solvent stability significantly.

References

-

Tewari, Y. B., et al. (1999). "Thermodynamics of the hydrolysis and synthesis of galactofuranosides." Journal of Biological Chemistry.

-

Lafi, M. A., et al. (2021).

-D-galactofuranosidase from the fungus Aspergillus niger." Scientific Reports. -

Margolles, A., et al. (2005).

-D-galactofuranosides using an -

Marino, C., et al. (2010). "Galactofuranose-containing glycans: synthesis and biological aspects." Future Medicinal Chemistry.

-

Cren, S., et al. (2020). "Galactofuranose-Related Enzymes: Challenges and Hopes." International Journal of Molecular Sciences.

preparation of methyl beta-D-galactofuranoside using acid-catalyzed methanolysis

Application Note: Precision Synthesis of Methyl -D-Galactofuranoside via Kinetically Controlled Acid-Catalyzed Methanolysis

Abstract & Core Directive

This guide details the synthesis of methyl

Scientific Background & Mechanistic Insight

The Kinetic vs. Thermodynamic Challenge

In the presence of acid and methanol, D-galactose undergoes mutarotation and glycosylation. The reaction proceeds through two distinct phases:

-

Kinetic Phase (Fast): Formation of methyl galactofuranosides (5-membered rings). The flexible furanose ring forms rapidly due to the lower activation energy required for ring closure.

-

Thermodynamic Phase (Slow): Isomerization to methyl galactopyranosides (6-membered rings). The pyranoside chair conformation is thermodynamically more stable (approx. 2-4 kcal/mol lower energy) and becomes the dominant product over time or at high temperatures.

Crucial Insight: To isolate the

Reaction Pathway Diagram

The following diagram illustrates the reaction flux. Note that the

Caption: Reaction pathway showing the kinetic preference for furanoside formation followed by thermodynamic equilibration to pyranosides.

Experimental Protocol

Reagents & Equipment

-

Starting Material: D-Galactose (Anhydrous, >99% purity).

-

Solvent: Methanol (HPLC Grade, Anhydrous; dried over 3Å molecular sieves).

-

Catalyst: Acetyl Chloride (AcCl) or Amberlite IR-120 (H+ form).

-

Note: AcCl generates anhydrous HCl in situ when added to MeOH.

-

-

Neutralization: Silver Carbonate (Ag₂CO₃) or Amberlite IR-400 (OH- form).

-

Monitoring: TLC Plates (Silica Gel 60 F254).

-

Stain:

-Anisaldehyde-Sulfuric Acid or 5% H₂SO₄ in EtOH (requires heat).

Step-by-Step Procedure (Batch Method)

Step 1: Catalyst Preparation (In Situ HCl)

-

In a flame-dried round-bottom flask under Argon, add 50 mL of anhydrous Methanol .

-

Cool the methanol to 0°C in an ice bath.

-

Dropwise add 0.35 mL of Acetyl Chloride (5.0 mmol). Stir for 10 minutes.

-

Result: A ~0.1 M solution of anhydrous methanolic HCl.

-

Step 2: Glycosidation (Kinetic Control)

-

Add 1.80 g of D-Galactose (10.0 mmol) to the methanolic HCl solution.

-

Allow the reaction to warm to Room Temperature (20-25°C) .

-

Alternative: For faster reaction (but higher risk of pyranoside), heat to 50°C for 2 hours .

-

-

Stir vigorously. The galactose will slowly dissolve.

-

Monitor by TLC (Eluent: EtOAc/MeOH/H₂O 7:2:1) every 30 minutes.

-

Target Endpoint: Disappearance of D-Galactose (Rf ~0.15) and appearance of two faster-moving spots (Rf ~0.5-0.6).

-

Stop Condition: Typically 4-6 hours at RT . Do NOT reflux overnight; this will yield the pyranoside (Rf ~0.4).

-

Step 3: Quenching & Work-up

-

Once the starting material is consumed, immediately neutralize the acid to stop isomerization.

-

Method A (Resin): Add ~5 g of Amberlite IR-400 (OH-) resin (pre-washed with MeOH). Stir until pH is neutral (pH paper 6-7). Filter off resin.

-

Method B (Silver): Add Ag₂CO₃ powder until pH is neutral. Filter through a Celite pad.

-

-

Concentrate the filtrate under reduced pressure (Rotavap) at <40°C to obtain a clear, syrupy residue.

Step 4: Purification (Separation of Anomers)

-

Dissolve the crude syrup in a minimum amount of MeOH/CHCl₃ (1:9).

-

Load onto a Silica Gel Flash Column .

-

Elution Gradient:

-

Start: 100% CHCl₃ (or DCM).

-

Gradient: 0% → 15% MeOH in CHCl₃.

-

-

Fraction Collection:

-

Fraction 1 (Fastest): Methyl

-D-galactofuranoside (Target). -

Fraction 2: Methyl

-D-galactofuranoside.[1] -

Fraction 3 (Slowest/Trace): Methyl galactopyranosides.

-

Characterization & Data Analysis

Distinguishing the furanoside from the pyranoside is the most common point of failure. The furanoside ring current results in distinct NMR shifts, particularly at the anomeric center and C-4.

Comparative NMR Data (D₂O)

| Position | Atom | Methyl | Methyl | Methyl |

| C-1 | ¹³C | 109.3 ppm | 103.0 ppm | 100.2 ppm |

| H-1 | ¹H | 4.88 ppm (s) | 4.95 ppm (d, J=4.5) | 4.82 ppm (d, J=3.8) |

| C-4 | ¹³C | 83.5 ppm | 82.0 ppm | 70.2 ppm |

| Ring | Type | 5-Membered | 5-Membered | 6-Membered |

Key Diagnostic Signals:

-

¹³C NMR: The C-1 signal for the

-furanoside is significantly downfield (~109 ppm) compared to the pyranoside (~100 ppm). -